Cytotoxicity Against Kidney Carcinoma (BSR) Cells: Iodo vs. Des-Halogen Analog
In the 2007 study by Rakib et al. [1], the 1-(4-iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid (compound 5 in the series) was evaluated alongside the unsubstituted phenyl analog (compound 2). The iodo derivative exhibited superior growth inhibition of BSR kidney carcinoma cells. While the publication provides tabulated IC50 values, the full dataset was not accessible for this report; however, the authors explicitly rank the 4-iodophenyl compound among the most potent in the series, noting a statistically significant difference in activity compared to the 1-phenyl analog [1].
| Evidence Dimension | In vitro cytotoxicity (BSR kidney carcinoma cell line) |
|---|---|
| Target Compound Data | Significant inhibitory activity; exact IC50 not extracted |
| Comparator Or Baseline | 1-Phenyl-6-nitro-1H-indazole-3-carboxylic acid (compound 2); lower activity |
| Quantified Difference | Rank-order potency advantage for the 4-iodophenyl derivative |
| Conditions | BSR cell line, MTT assay (as described in the full paper) |
Why This Matters
Procurement of this specific iodo analog is necessary to reproduce the published cytotoxic potency against kidney carcinoma cells, which is not achievable with the simpler phenyl derivative.
- [1] Rakib EM, Oulemda B, Abouricha S, Bouissane L, Ait Mouse H, Zyad A. In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery. 2007;4(7):467-470. doi:10.2174/157018007781788589 View Source
